Molecular Weight and Lipophilicity Offset Relative to 5-Tosyl-2-oxa-5-azabicyclo[2.2.1]heptane
The target compound exhibits a molecular weight of 297.37 Da and a calculated logP of approximately 4.77, compared to 253.32 Da and an estimated logP of ~2.1–2.8 for 5-tosyl-2-oxa-5-azabicyclo[2.2.1]heptane (CAS 937612-36-7) . This ~44 Da mass increase and ~2 log unit lipophilicity gain shifts the compound into a more drug-like property space for CNS-targeted programs, where higher logD often correlates with improved blood–brain barrier penetration .
| Evidence Dimension | Molecular weight and calculated logP |
|---|---|
| Target Compound Data | MW 297.37 Da; calculated logP ~4.77 |
| Comparator Or Baseline | 5-Tosyl-2-oxa-5-azabicyclo[2.2.1]heptane: MW 253.32 Da; estimated logP ~2.1–2.8 |
| Quantified Difference | ΔMW = +44.05 Da; ΔlogP ≈ +2.0–2.6 log units |
| Conditions | Calculated properties from mcule.com and Molbase; experimental logP not reported |
Why This Matters
For CNS drug discovery programs, a logP in the 3–5 range with MW < 400 is considered favorable for passive brain penetration; the 4-isopropoxyphenyl derivative occupies this window while the tosyl analog falls below it, potentially limiting CNS exposure.
- [1] Pajouhesh, H.; Lenz, G. R. Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx 2005, 2 (4), 541–553. View Source
